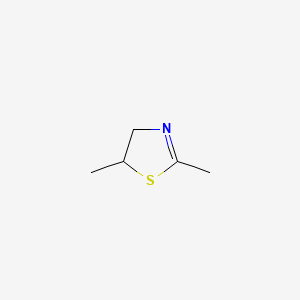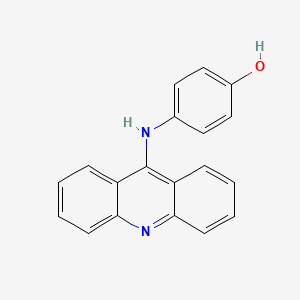
Phenol, p-(9-acridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, p-(9-acridinylamino)- is a chemical compound with the molecular formula C19H13NO. It is known for its unique structure, which combines a phenol group with an acridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(9-acridinylamino)- typically involves the reaction of 9-aminoacridine with p-nitrophenol, followed by reduction. The process can be summarized in the following steps:
Nitration of Phenol: Phenol is nitrated to produce p-nitrophenol.
p-Nitrophenol is then reacted with 9-aminoacridine to form the desired compound.Reduction: The nitro group is reduced to an amino group, resulting in Phenol, p-(9-acridinylamino)-.
Industrial Production Methods
Industrial production methods for Phenol, p-(9-acridinylamino)- are not well-documented in the literature. the general approach involves large-scale synthesis using the same steps as in laboratory preparation, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, p-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the phenol ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents
Major Products Formed
The major products formed from these reactions include various quinone derivatives, aminophenol compounds, and substituted phenols .
Scientific Research Applications
Phenol, p-(9-acridinylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Mechanism of Action
The mechanism of action of Phenol, p-(9-acridinylamino)- involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound targets the DNA double helix and can interfere with various molecular pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Phenol, p-(9-anthracenylamino)-
- Phenol, p-(9-phenanthrylamino)-
- Phenol, p-(9-pyrenylamino)-
Uniqueness
Phenol, p-(9-acridinylamino)- is unique due to its acridine moiety, which provides distinct intercalative properties compared to other similar compounds. This uniqueness makes it particularly valuable in studies related to DNA interactions and potential therapeutic applications .
Properties
CAS No. |
61421-83-8 |
|---|---|
Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-(acridin-9-ylamino)phenol |
InChI |
InChI=1S/C19H14N2O/c22-14-11-9-13(10-12-14)20-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12,22H,(H,20,21) |
InChI Key |
YJRBRXLARFRAFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
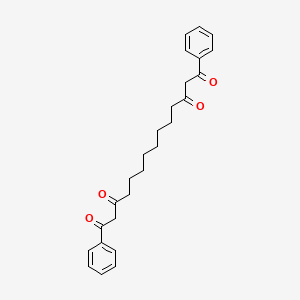
![3-(4-Butoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14159535.png)
![Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide](/img/structure/B14159536.png)
![N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159542.png)

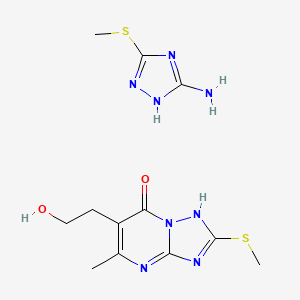
![11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14159556.png)
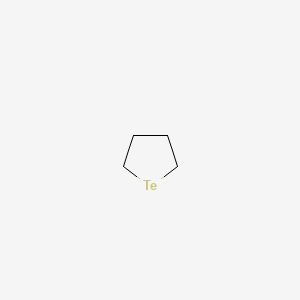
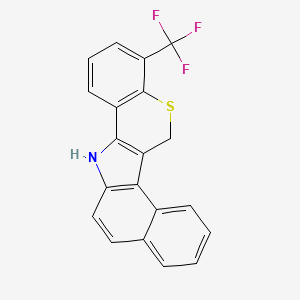
![5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B14159577.png)
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)

